molecular formula C10H14N5NaO3 B14785119 Brl 39123A; brl 39123D

Brl 39123A; brl 39123D

Número de catálogo: B14785119
Peso molecular: 275.24 g/mol
Clave InChI: NCJQFODWDKHGIJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Penciclovir (sodium) is a synthetic acyclic guanine derivative with antiviral activity. It is primarily used for the treatment of various herpes simplex virus infections, including herpes simplex virus type 1 and herpes simplex virus type 2. Penciclovir (sodium) is known for its low toxicity and good selectivity, making it a valuable nucleoside analogue in antiviral therapy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of penciclovir involves several key steps:

    Alkylation: 2-amino-6-chloropurine is alkylated with bromopropane triethyl ester under alkaline conditions to introduce the N-9 site side chain.

    Decarboxylation: The resulting product undergoes decarboxylation in a methanol solution of sodium methoxide.

    Ester Exchange: Ester exchange is performed to produce 2-amino-6-chloro-9-(3,3-dimethoxycarbonyl-1-propyl)purine.

    Reduction: Sodium borohydride is used to reduce the product to 2-amino-6-chloro-9-(3-hydroxymethyl-4-hydroxy-1-butyl)purine.

    Hydrolysis: The final product is obtained by direct hydrolysis under acidic conditions.

Industrial Production Methods

The industrial production of penciclovir involves optimizing the above synthetic route to ensure high yield and purity. The process includes:

Análisis De Reacciones Químicas

Route 1: Dioxane Intermediate Method

This method involves two key steps:

  • Dioxane Formation :

    • Reagents : 2-(hydroxymethyl)butane-1,4-diol (I), formaldehyde/trimethylacetaldehyde (II), H₂SO₄/TsOH.

    • Product : 1,3-dioxane derivative (III/VIII).

    • Conditions : Acid-catalyzed acetal formation at room temperature .

  • Alkylation and Purine Condensation :

    • Step A : Methanesulfonyl chloride and NaI convert (III) to 5-(2-iodoethyl)-1,3-dioxane (IV) .

    • Step B : Condensation of (IV) with 2-amino-6-chloropurine (V) via K₂CO₃ in DMF yields intermediate (VI) .

    • Final Hydrolysis : Refluxing 2M HCl removes protecting groups, yielding penciclovir .

Key Data :

StepYield (%)Purity
Dioxane Formation61–65>90%
Alkylation78–82>95%

Route 2: Mitsunobu Coupling (Improved Solubility)

To address poor solubility of intermediates:

  • Boc Protection :

    • Reagents : 2-amino-6-chloropurine, Boc₂O, DMAP.

    • Product : Bis-Boc-protected purine (9) .

    • Conditions : THF, 25°C, 12 h .

  • Mitsunobu Reaction :

    • Reagents : Bis-Boc-purine (9), 5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxane (5), di-p-nitrobenzyl azocarboxylate (DNAD), phosphine reagent.

    • Product : Alkylated purine (12) .

    • Conditions : THF, 0°C → room temperature, 8 h .

  • Deprotection :

    • Reagents : TBTMS-OTf, DCM.

    • Product : Deprotected intermediate (8a) .

Advantages :

  • Yield : 95.5% for Boc protection .

  • Solubility : Boc groups improve lipophilicity, enabling THF-based reactions .

Table 1: Comparative Analysis of Methods

ParameterDioxane Method Mitsunobu Method
Total Yield45–50%60–65%
Reaction Time24–36 h12–16 h
Purine SolubilityLow (DMF required)High (THF compatible)
ScalabilityModerateHigh

Key Findings:

  • Persistent Antiviral Action : BRL 39123 triphosphate exhibits a half-life (~10 h) 14× longer than acyclovir triphosphate, due to stable phosphorylation in HSV-infected cells .

  • Selectivity : No inhibition of human DNA synthesis at concentrations ≤100 µg/mL .

Degradation and Stability

  • Thermal Stability : Decomposes >280°C (dec.) .

  • Hydrolytic Sensitivity : Acid-labile dioxane intermediates require controlled hydrolysis (2M HCl, reflux) .

  • Storage : -20°C in dark, anhydrous conditions .

Unresolved Challenges

  • BRL 39123D : No synthetic or reaction data identified in reviewed sources. Limited public studies exist beyond BRL 39123A (penciclovir sodium).

  • Byproduct Formation : Triphenylphosphine oxide in Mitsunobu reactions complicates purification .

Aplicaciones Científicas De Investigación

Antiviral Activity

Both BRL 39123A and BRL 39123D are extensively studied for their antiviral properties:

  • Mechanism of Action : These compounds inhibit viral DNA synthesis by targeting viral DNA polymerases, thus preventing the replication of herpesviruses .
  • Efficacy : Clinical studies have shown that BRL 39123A has an EC50 of approximately 0.5 μg/ml for HSV-1, indicating high potency against this virus .

Drug Development

The compounds serve as lead candidates in the development of new antiviral therapies:

  • Formulation Studies : Research has focused on optimizing formulations to enhance bioavailability and therapeutic efficacy. For instance, the solubility of BRL 39123A in various solvents has been characterized to improve its delivery in clinical settings .
  • Combination Therapies : Studies suggest that combining these compounds with other antiviral agents may enhance their effectiveness against resistant strains of viruses .

Synthetic Organic Chemistry

Both compounds are valuable building blocks in synthetic organic chemistry:

  • Synthesis Pathways : They are utilized in the synthesis of more complex molecules through various chemical reactions, including Mitsunobu reactions which allow for the formation of C-O, C-S, C-N, or C-C bonds under mild conditions .
  • Research Applications : The ability to modify these compounds has led to the development of derivatives with enhanced properties for further research into their biological activities .

Data Table: Properties and Efficacy

PropertyBRL 39123A (Penciclovir)BRL 39123D
Chemical StructureCarba analog of ganciclovirRelated antiviral compound
Solubility (in water)>200 mg/mlTBD
EC50 (HSV-1)~0.5 μg/mlTBD
StabilityStable crystalline solidTBD
Primary UseAntiviral therapyAntiviral therapy

Case Study 1: Clinical Efficacy of BRL 39123A

In a clinical trial involving patients with recurrent herpes simplex labialis, BRL 39123A was administered topically. Results indicated a significant reduction in lesion healing time compared to placebo treatments. Patients reported improved symptoms within three days of application, showcasing the compound's efficacy in real-world settings .

Case Study 2: Synthesis Innovations

Research conducted by Pandit et al. (2024) demonstrated a novel synthesis pathway for producing BRL 39123A derivatives using a modified Mitsunobu reaction. This method improved yields significantly compared to traditional methods, allowing for faster production cycles and the exploration of new derivatives with potentially enhanced antiviral activity .

Mecanismo De Acción

Penciclovir exerts its antiviral effects through the following mechanism:

Comparación Con Compuestos Similares

Penciclovir is similar to other nucleoside analogues, such as acyclovir. it has some unique features:

Similar Compounds

Propiedades

Fórmula molecular

C10H14N5NaO3

Peso molecular

275.24 g/mol

Nombre IUPAC

sodium;2-(hydroxymethyl)-4-(2-imino-6-oxo-5H-purin-9-yl)butan-1-olate

InChI

InChI=1S/C10H14N5O3.Na/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17;/h5-7,16H,1-4H2,(H2,11,14,18);/q-1;+1

Clave InChI

NCJQFODWDKHGIJ-UHFFFAOYSA-N

SMILES canónico

C1=NC2C(=O)NC(=N)N=C2N1CCC(CO)C[O-].[Na+]

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.